p-tert-Butylperbenzoic acid
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Overview
Description
p-tert-Butylperbenzoic acid is an organic compound with the molecular formula C11H14O3. It is a peroxy acid derivative of benzoic acid, characterized by the presence of a tert-butyl group at the para position of the benzene ring. This compound is known for its applications in organic synthesis, particularly as an oxidizing agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
p-tert-Butylperbenzoic acid can be synthesized through the oxidation of p-tert-butyltoluene. The process typically involves the use of air as the oxidizing agent under controlled conditions . The reaction conditions include maintaining a specific temperature and pressure to ensure the efficient conversion of p-tert-butyltoluene to this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. The use of catalysts and optimized reaction conditions are crucial to achieve high yields and purity. The industrial methods focus on cost-effectiveness and scalability to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
p-tert-Butylperbenzoic acid primarily undergoes oxidation reactions due to the presence of the peroxy group. It can also participate in substitution reactions where the tert-butyl group can be replaced under specific conditions.
Common Reagents and Conditions
The common reagents used in reactions involving this compound include acetonitrile, water, and phosphoric acid . The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound include various oxidized organic compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
p-tert-Butylperbenzoic acid has a wide range of applications in scientific research:
Medicine: Its role in oxidative reactions makes it a valuable tool in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of p-tert-Butylperbenzoic acid involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules. The pathways involved include lipid peroxidation, protein oxidation, and DNA damage, which are critical in understanding its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
para-tert-Butylbenzoic acid: This compound is structurally similar but lacks the peroxy group, making it less reactive in oxidation reactions.
Benzoic acid: A simpler structure without the tert-butyl group, used primarily as a preservative and in organic synthesis.
tert-Butyl hydroperoxide: Another oxidizing agent with a tert-butyl group, but with different reactivity and applications.
Uniqueness
p-tert-Butylperbenzoic acid stands out due to its strong oxidizing properties, which are attributed to the presence of both the tert-butyl and peroxy groups. This combination makes it highly effective in facilitating oxidative reactions, distinguishing it from other similar compounds.
Properties
CAS No. |
1711-40-6 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-tert-butylbenzenecarboperoxoic acid |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)9-6-4-8(5-7-9)10(12)14-13/h4-7,13H,1-3H3 |
InChI Key |
TZAJCDOWOPBMKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OO |
Origin of Product |
United States |
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